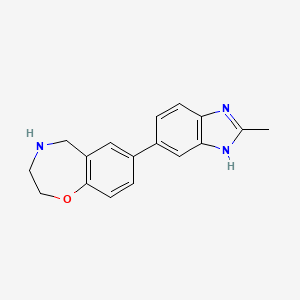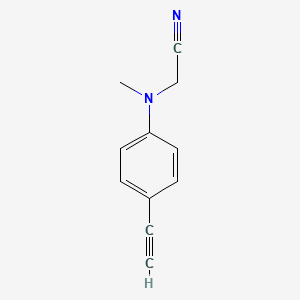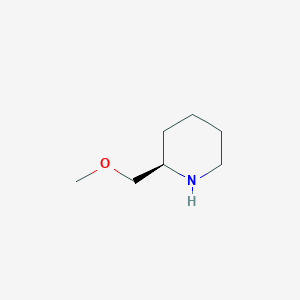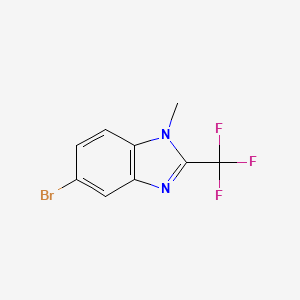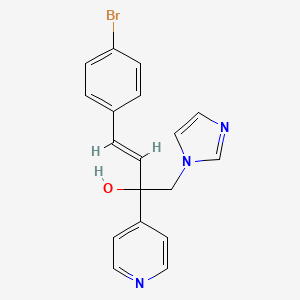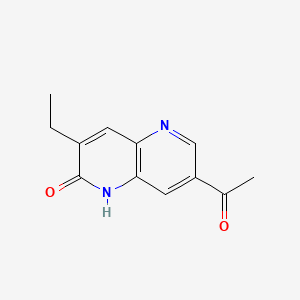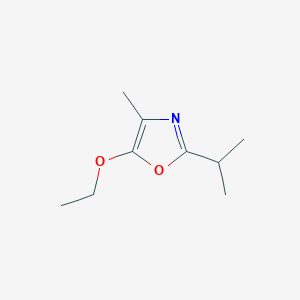
5-Ethoxy-2-isopropyl-4-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-isopropyl-4-methyloxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-isopropyl-4-methyloxazole can be achieved through several methods. One common approach involves the cyclization of N-formyl alanine ethyl ester in the presence of boron trifluoride diethyl etherate and a metal oxide . This method is advantageous due to its short route, high conversion rate, and good atom economy. Another method involves the use of phosphorus pentoxide or phosphorus oxychloride for dehydration, cyclization, and decarboxylation .
Industrial Production Methods: For industrial production, the method involving boron trifluoride diethyl etherate is preferred due to its simplicity and efficiency. The materials used in this process can be recycled, and it generates minimal waste, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-isopropyl-4-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
5-Ethoxy-2-isopropyl-4-methyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-isopropyl-4-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and function . This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Oxazole: A basic five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: 5-Ethoxy-2-isopropyl-4-methyloxazole is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-ethoxy-4-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-5-11-9-7(4)10-8(12-9)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
JGYPHHZHYQSVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



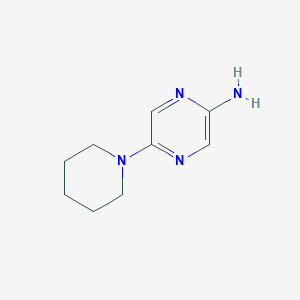
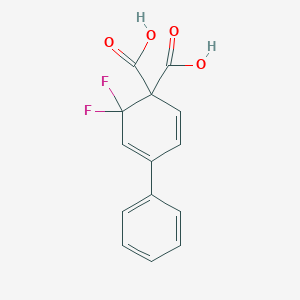
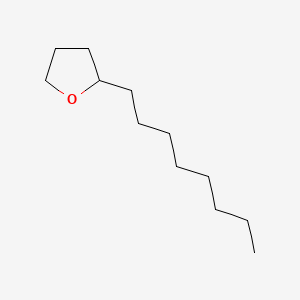
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)


